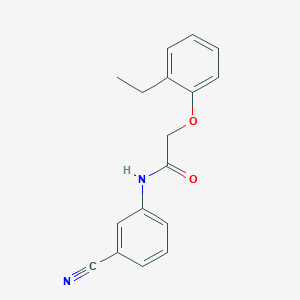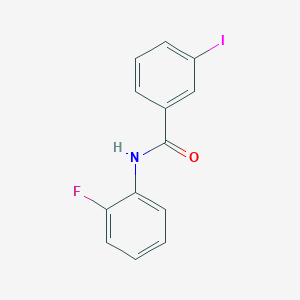![molecular formula C15H18N2O2 B7480322 N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide, also known as NPC, is a cyclic amide compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 315.4 g/mol.
Mécanisme D'action
The mechanism of action of N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide is not fully understood. However, studies have shown that N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide inhibits the activity of certain enzymes and proteins that play a role in inflammation, cancer, and neurodegeneration. N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that play a role in cancer and neurodegeneration.
Biochemical and Physiological Effects:
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has also been shown to reduce inflammation in vitro and in vivo. In animal studies, N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide in lab experiments is its high purity and stability. N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide is a well-defined compound that can be easily synthesized and purified. Another advantage is its versatility. N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide can be used in various fields and has potential applications in medicine, agriculture, and material science. One limitation of using N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide in lab experiments is its cost. N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide is a relatively expensive compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide. In medicine, further studies are needed to determine its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, further studies are needed to determine its potential as a pesticide and its effects on non-target organisms. In material science, further studies are needed to explore its potential as a building block for the synthesis of novel materials with unique properties. Overall, N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide is a promising compound that has the potential to make significant contributions to various fields.
Méthodes De Synthèse
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide can be synthesized by reacting 2-(2-oxopyrrolidin-1-yl)aniline with cyclobutanecarboxylic acid chloride in the presence of a catalyst. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is purified by recrystallization to obtain pure N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide.
Applications De Recherche Scientifique
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. It has been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In agriculture, N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been shown to have insecticidal properties and has been studied as a potential pesticide. In material science, N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Propriétés
IUPAC Name |
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14-9-4-10-17(14)13-8-2-1-7-12(13)16-15(19)11-5-3-6-11/h1-2,7-8,11H,3-6,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMIXIQGPZBQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)

![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)

![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)

![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)

